Boc-HoLeu-OH.DCHA chemical properties
Boc-HoLeu-OH.DCHA chemical properties
This in-depth technical guide details the chemical properties, handling protocols, and synthetic utility of Boc-HoLeu-OH.DCHA (Boc-L-Homoleucine dicyclohexylammonium salt). It is designed for researchers requiring precise control over peptide synthesis and medicinal chemistry applications involving non-canonical amino acids.
(Boc-L-Homoleucine Dicyclohexylammonium Salt)[1]
Executive Summary & Chemical Identity
Boc-HoLeu-OH.DCHA is the dicyclohexylammonium salt of N-alpha-(tert-Butoxycarbonyl)-L-homoleucine. It serves as a stable, crystalline precursor to the free acid form of Homoleucine, a non-canonical amino acid used to modulate the lipophilicity and steric profile of peptide-based drugs.
The Homoleucine (HoLeu) side chain extends the Leucine side chain by one methylene unit (
Physicochemical Profile
| Property | Specification |
| Chemical Name | Boc-L-Homoleucine dicyclohexylammonium salt |
| Formula (Salt) | |
| Formula (Free Acid) | |
| Formula (DCHA) | |
| Total Molecular Weight | 426.64 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc; Insoluble in Water |
| Melting Point | Typically 130–160 °C (Vendor dependent; DCHA salts are high-melting) |
| CAS Number | Note: Specific CAS often varies by vendor for DCHA salts.[1][2][3][4][5][6][7][8][9][10][11] Refer to free acid CAS (e.g., 110544-97-3 for Boc-L-HoLeu-OH) for core identity. |
The Role of DCHA: Stability vs. Reactivity
Why DCHA? (Expertise & Causality)
Most N-protected non-canonical amino acids, including Boc-HoLeu-OH, exist as viscous oils or amorphous foams in their free acid state. These forms are:
-
Hygroscopic: They absorb water, complicating stoichiometry.
-
Unstable: Prone to slow decomposition or decarboxylation over time.
-
Difficult to Purify: Oils cannot be recrystallized.
The Solution: Converting the free acid to the Dicyclohexylamine (DCHA) salt forces the molecule into a stable, crystalline lattice. This ensures high purity (>99%) and long-term shelf stability.
The Critical Constraint
DCHA is a bulky, secondary amine base. If left in the reaction mixture during peptide coupling:
-
It will compete with the amino component.
-
It can neutralize the activators (e.g., DIC, HATU).
-
It may cause racemization of the activated amino acid.
Therefore, the DCHA group MUST be removed ("Free-Basing") prior to use in coupling reactions.
Core Protocol: DCHA Removal (Free-Basing)
This protocol describes the conversion of the stable salt back to the reactive free acid. This is a self-validating system: the disappearance of the solid salt and the separation of phases confirms the transition.
Reagents Required[6]
-
Solvent: Ethyl Acetate (EtOAc) - High solubility for Boc-HoLeu-OH.
-
Acid Wash: 0.5 M or 1.0 M Potassium Bisulfate (
) or 10% Citric Acid. Avoid strong mineral acids (HCl) to prevent Boc cleavage. -
Drying Agent: Anhydrous Sodium Sulfate (
).[12]
Step-by-Step Methodology
-
Suspension: Suspend the calculated amount of Boc-HoLeu-OH.DCHA in EtOAc (approx. 10 mL per gram of salt). The salt may not dissolve completely initially.[12][13]
-
Acidification: Transfer to a separatory funnel. Add an equal volume of 0.5 M
. -
Extraction (The "Free-Basing" Event): Shake vigorously for 2–3 minutes.
-
Mechanism: The proton (
) transfers from the bisulfate to the DCHA amine, forming DCHA HSO , which is water-soluble. The Boc-HoLeu-OH becomes protonated (neutral) and partitions into the organic (EtOAc) layer. -
Visual Check: Two clear layers should form.[12] No solids should remain at the interface.
-
-
Separation: Drain the aqueous layer (contains DCHA salt).
-
Wash: Wash the organic layer 2x with 0.5 M
and 1x with Brine (saturated NaCl) to remove residual acid and water. -
Drying: Collect the organic layer, dry over
, filter, and concentrate in vacuo. -
Result: A clear, colorless oil or foam (Boc-HoLeu-OH Free Acid) ready for immediate coupling.
Visualization: DCHA Removal Workflow
Caption: Workflow for converting the stable DCHA salt into the reactive free acid form prior to peptide coupling.
Structural Biology & Medicinal Chemistry Applications
Boc-HoLeu-OH is utilized primarily to modify the physicochemical properties of a peptide sequence without altering the fundamental charge or polarity.
Steric Zipper & Hydrophobic Packing
The Homoleucine side chain (
-
Impact: This extension pushes the branched isopropyl group further away from the peptide backbone.
-
Utility: It is used to probe the depth of hydrophobic pockets in receptors (e.g., GPCRs) or enzymes (e.g., Proteases). If a Leucine residue is critical for binding but the pocket is deep, substituting HoLeu can increase binding affinity by filling the void volume (Van der Waals contacts).
Protease Resistance
Non-canonical amino acids like HoLeu are often poor substrates for endogenous proteases (e.g., Trypsin, Chymotrypsin) which have evolved to recognize specific canonical side chain lengths.
-
Strategy: Incorporating HoLeu at the P1 or P1' cleavage site can significantly extend the plasma half-life of a peptide therapeutic.
Visualization: Side Chain Comparison
Caption: Structural comparison showing the extra methylene 'extension' (Red) in Homoleucine vs. Leucine.
Synthetic Utility in Peptide Synthesis
Coupling Conditions
Once the free acid is isolated (Section 3), Boc-HoLeu-OH behaves similarly to Boc-Leu-OH but with slightly higher steric hindrance.
-
Activation: Standard carbodiimide (DIC/Oxyma) or Uronium (HATU/HOAt) methods work well.
-
Reaction Time: Due to the extra flexibility and length of the side chain, coupling rates are generally good, but a double-coupling cycle is recommended for difficult sequences.
-
Monitoring: The Kaiser test (ninhydrin) is effective for monitoring completion on solid phase.
Deprotection
-
Boc Removal: The N-terminal Boc group is removed using TFA (Trifluoroacetic acid) (neat or 50% in DCM).
-
Scavengers: Standard scavengers (TIPS, water) should be used if sensitive residues (Trp, Met) are present, though HoLeu itself is not sensitive to alkylation during cleavage.
References
-
ChemicalBook. (2025). Boc-L-Homoleucine Dicyclohexylammonium Salt Properties and Supplier Data. Retrieved from
-
Chem-Impex International. (2025). Technical Data Sheet: Boc-L-Homoleucine & Derivatives. Retrieved from
-
Sigma-Aldrich (Merck). (2025). Boc-Amino Acids and DCHA Salts: Handling and Stability. Retrieved from
-
Bachem. (2021). Technical Bulletin: Conversion of DCHA Salts to Free Acids. Retrieved from
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- 3. Boc-His(Boc)-OH DCHA | CAS#:31687-58-8 | Chemsrc [chemsrc.com]
- 4. Product Name Index | Ambeed [ambeed.com]
- 5. molcore.com [molcore.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BOC-4,5-DEHYDRO-LEU-OH DCHA | 87720-54-5 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
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